molecular formula C20H32BNO5 B1450108 {3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester CAS No. 1201790-19-3

{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester

Cat. No.: B1450108
CAS No.: 1201790-19-3
M. Wt: 377.3 g/mol
InChI Key: KVIQXHUFUSBFJH-UHFFFAOYSA-N
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Description

The compound “{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester” is a complex organic molecule. It contains a boronic ester functional group, which is often used in Suzuki-Miyaura cross-coupling reactions .


Synthesis Analysis

The synthesis of this compound could potentially involve the reaction of a suitable phenolic precursor with a boronic ester, such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . The resulting boronic ester could then be coupled with a propyl carbamic acid tert-butyl ester to yield the final product .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a central boronic ester functional group attached to a phenolic ring, which is further connected to a propyl carbamic acid tert-butyl ester .


Chemical Reactions Analysis

The boronic ester functional group in this compound can participate in various chemical reactions, most notably Suzuki-Miyaura cross-coupling reactions . This makes it a valuable intermediate in the synthesis of various complex organic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be largely determined by its functional groups. For example, the boronic ester group could confer reactivity towards palladium catalysts, while the tert-butyl ester could provide steric hindrance .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. Specific hazards would depend on the exact nature of the compound, but could include flammability and reactivity with water .

Future Directions

The future directions for this compound could include its use in the synthesis of more complex organic compounds, particularly through Suzuki-Miyaura cross-coupling reactions . Its utility in such reactions could make it a valuable tool in the development of new pharmaceuticals and materials .

Properties

IUPAC Name

tert-butyl N-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32BNO5/c1-18(2,3)25-17(23)22-13-8-14-24-16-11-9-15(10-12-16)21-26-19(4,5)20(6,7)27-21/h9-12H,8,13-14H2,1-7H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIQXHUFUSBFJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester
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{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester
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{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester
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{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester
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{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester

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